molecular formula C16H18O5 B1615006 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol CAS No. 23116-94-1

2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol

Cat. No. B1615006
CAS RN: 23116-94-1
M. Wt: 290.31 g/mol
InChI Key: OSXPDVOEVXVYKC-UHFFFAOYSA-N
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Description

“2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol” is a chemical compound with the linear formula C16H18O5 . Its CAS Number is 23116-94-1 and it has a molecular weight of 290.319 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol” are as follows: it has a molecular weight of 290.319 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, solubility, etc., are not available.

Scientific Research Applications

Antioxidant Activities

Research demonstrates that the antioxidant activities of phenolic acids can be significantly influenced by their structural components, such as methoxyl (-OCH₃) and phenolic hydroxyl (-OH) groups. These groups promote antioxidant activities by affecting the O-H bond dissociation enthalpy and the electron donation ability of the compounds (Jinxiang Chen et al., 2020). Additionally, studies on hydroxyphenol compounds have shown that they can act as reducing agents for synthesizing gold nanoparticles, indicating their potential in nanotechnology and material science applications (Yuhan Lee & T. Park, 2011).

Biomedical Applications

Polyphenol-containing nanoparticles have garnered interest for their antioxidative properties, anticancer activity, and universal adherent affinity. These nanoparticles have shown promise in bioimaging, therapeutic delivery, and other biomedical applications, highlighting the versatile applications of phenolic compounds in health and medicine (Yuxin Guo et al., 2021).

Environmental and Chemical Processes

Phenolic compounds are also pivotal in environmental and chemical processes. For instance, the photodegradation of organic pollutants using amorphous metal oxides and carbonaceous materials as catalysts involves phenolic compounds, indicating their role in environmental remediation (Chuan Liang et al., 2017). Moreover, the synthesis of 2-(phenylthio)phenols through copper(I)-catalyzed tandem transformation highlights the chemical versatility of phenolic structures in synthesizing complex molecules (Runsheng Xu et al., 2010).

properties

IUPAC Name

2-[2-[2-(2-hydroxyphenoxy)ethoxy]ethoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c17-13-5-1-3-7-15(13)20-11-9-19-10-12-21-16-8-4-2-6-14(16)18/h1-8,17-18H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXPDVOEVXVYKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OCCOCCOC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30306360
Record name SBB059257
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30306360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol

CAS RN

23116-94-1
Record name NSC175880
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175880
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SBB059257
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30306360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Bis(2-hydroxyphenoxy)-3-oxapentane
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

A vigorously agitated mixture of 220 grams (2 gram-mols) of catechol, 2000 ml. of water, 80 grams (2 gram-mols) of sodium hydroxide and 143 grams (1 grammol) of bis(beta-chloroethyl)ether is reacted at reflux at 102°-103°C. for 16 hours under nitrogen. It is then acidified with concentrated hydrochloric acid. When unreacted bis(2-chloroethyl)ether and 1000 ml. of water have been removed by distillation, the mixture separates into two layers. The organic layer is recovered and treated with 700 ml. of methanol and chilled with ice water. The crystals that subsequently form are filtered off, washed with cold methanol, and dried. The 2,2'-(oxydiethylenedioxy)-diphenol product, 67 to 74 grams (23 to 25.5% yield), melts at 85°C. and analyzes as follows (a typical example.
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220 g
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80 g
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143 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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